![molecular formula C13H11ClN2O3 B5819569 N-[4-(acetylamino)-2-chlorophenyl]-2-furamide](/img/structure/B5819569.png)
N-[4-(acetylamino)-2-chlorophenyl]-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(acetylamino)-2-chlorophenyl]-2-furamide, also known as Furamidine, is a synthetic compound that belongs to the family of furamidine analogues. Furamidine has been extensively studied for its effectiveness in treating various diseases, including trypanosomiasis, leishmaniasis, and malaria.
Mecanismo De Acción
N-[4-(acetylamino)-2-chlorophenyl]-2-furamide works by inhibiting the DNA synthesis of the parasites. It binds to the minor groove of the DNA and interferes with the normal functioning of the DNA replication machinery. This leads to the death of the parasites.
Biochemical and Physiological Effects
N-[4-(acetylamino)-2-chlorophenyl]-2-furamide has been shown to have low toxicity and is well tolerated in animals. It has been found to be effective in reducing the parasitic load in infected animals. It has also been shown to have anti-inflammatory properties and can reduce the levels of pro-inflammatory cytokines in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(acetylamino)-2-chlorophenyl]-2-furamide has several advantages for lab experiments. It is easy to synthesize and has low toxicity. It has been extensively studied in animal models and has shown promising results. However, it has some limitations as well. It is not effective against all types of parasites and may require combination therapy with other drugs to achieve maximum efficacy.
Direcciones Futuras
There are several future directions for the research on N-[4-(acetylamino)-2-chlorophenyl]-2-furamide. One area of research is the development of more potent analogues of N-[4-(acetylamino)-2-chlorophenyl]-2-furamide that can be effective against a wider range of parasites. Another area of research is the study of the pharmacokinetics and pharmacodynamics of N-[4-(acetylamino)-2-chlorophenyl]-2-furamide in humans. This will help in the development of effective dosing regimens for the drug. Additionally, the use of N-[4-(acetylamino)-2-chlorophenyl]-2-furamide in combination therapy with other drugs needs to be further explored to maximize its efficacy.
Métodos De Síntesis
N-[4-(acetylamino)-2-chlorophenyl]-2-furamide can be synthesized using a multistep process that involves the reaction of 2-amino-4-chlorophenol with acetic anhydride to form N-(acetylamino)-2-chlorophenyl acetamide. This intermediate is then reacted with furfurylamine in the presence of a catalyst to form N-[4-(acetylamino)-2-chlorophenyl]-2-furamide. The purity and yield of the compound can be improved by recrystallization and purification techniques.
Aplicaciones Científicas De Investigación
N-[4-(acetylamino)-2-chlorophenyl]-2-furamide has been extensively studied for its effectiveness in treating various diseases caused by protozoan parasites. It has been found to be effective against Trypanosoma brucei, the causative agent of African trypanosomiasis, and Leishmania donovani, the causative agent of visceral leishmaniasis. It has also been shown to be effective against Plasmodium falciparum, the causative agent of malaria.
Propiedades
IUPAC Name |
N-(4-acetamido-2-chlorophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3/c1-8(17)15-9-4-5-11(10(14)7-9)16-13(18)12-3-2-6-19-12/h2-7H,1H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUGYOCFEAZZNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)NC(=O)C2=CC=CO2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

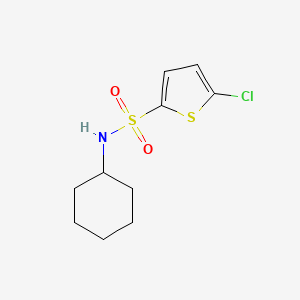
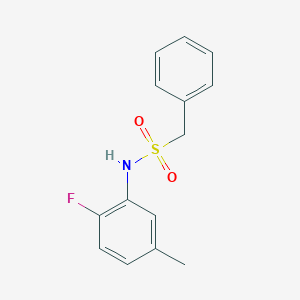
![N-(4-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5819500.png)
![N-(3-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)isonicotinamide](/img/structure/B5819509.png)
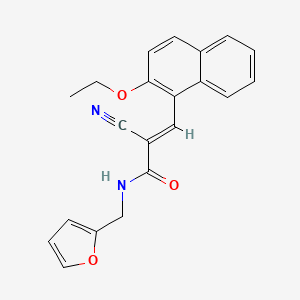
![ethyl {[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]oxy}acetate](/img/structure/B5819525.png)


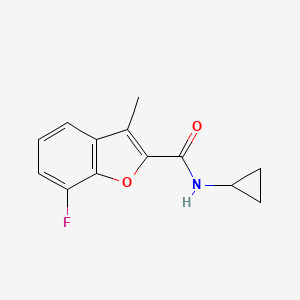
![N-(4-methoxybenzyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5819549.png)
![3-[(4-methoxy-3-nitrobenzyl)thio]-5-methyl-4H-1,2,4-triazole](/img/structure/B5819563.png)
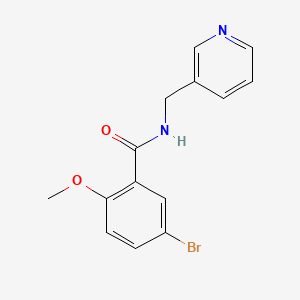

![3-(5-allyl-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid](/img/structure/B5819585.png)